molecular formula C24H25N3S B2598003 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine CAS No. 1223926-39-3

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine

Cat. No.: B2598003
CAS No.: 1223926-39-3
M. Wt: 387.55
InChI Key: LZQNPTJAOGWSGS-UHFFFAOYSA-N
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Description

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrazine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 2,5-dimethylphenylmethylsulfanyl and 4-(propan-2-yl)phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure may confer biological activity, making it a candidate for therapeutic development.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrazine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3S/c1-16(2)19-7-9-20(10-8-19)22-14-23-24(25-11-12-27(23)26-22)28-15-21-13-17(3)5-6-18(21)4/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQNPTJAOGWSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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